5-Chloro-4-nitro-1,3-benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

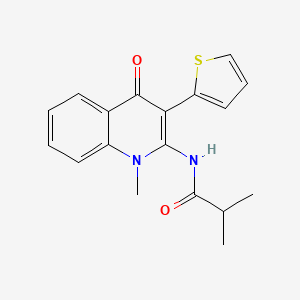

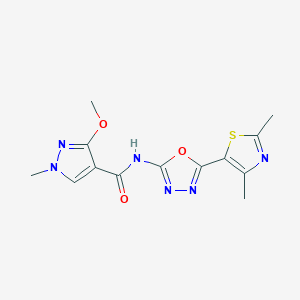

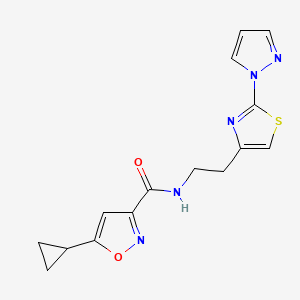

5-Chloro-4-nitro-1,3-benzothiazole is a chemical compound with the molecular formula C7H3ClN2O2S . It is used as a biochemical for proteomics research .

Synthesis Analysis

The synthesis of benzothiazoles involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . A simple, green, and efficient method enables the synthesis of benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .

Molecular Structure Analysis

The molecular structure of 5-Chloro-4-nitro-1,3-benzothiazole is represented by the InChI code: 1S/C7H3ClN2O2S/c8-4-1-2-5-6(9-3-13-5)7(4)10(11)12/h1-3H .

Chemical Reactions Analysis

Benzothiazoles can be synthesized through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .

Physical And Chemical Properties Analysis

The molecular weight of 5-Chloro-4-nitro-1,3-benzothiazole is 214.63 . It is a powder at room temperature .

Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole derivatives, including 5-Chloro-4-nitro-1,3-benzothiazole, have been synthesized and studied for their anti-tubercular properties . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . The synthesis of these derivatives involves various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Antibacterial Agents

Benzothiazole derivatives have shown promising antibacterial activity . They inhibit various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . This makes them potential candidates for the development of novel antibiotics to control resistance problems .

Vulcanization Accelerators

The benzothiazole ring system, which includes 5-Chloro-4-nitro-1,3-benzothiazole, is widely used as vulcanization accelerators . These compounds help speed up the process of vulcanization, which is used to harden rubber.

Antioxidants

Benzothiazole derivatives are also used as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Plant Growth Regulators

Benzothiazole compounds have been used as plant growth regulators . These substances influence the growth and differentiation of plant tissues, and play a vital role in ensuring agricultural productivity.

Anti-Inflammatory Agents

Benzothiazole derivatives are known to possess anti-inflammatory properties . They can be used in the treatment of diseases caused by an overactive immune response, such as allergies, asthma, autoimmune diseases, and sepsis.

Enzyme Inhibitors

Benzothiazole derivatives act as enzyme inhibitors . They can block the action of enzymes, which can be useful in treating diseases such as cancer, where certain enzymes may be overactive.

Imaging Reagents and Fluorescence Materials

Benzothiazole compounds are used as imaging reagents and fluorescence materials . They can be used in various imaging techniques and in the creation of electroluminescent devices .

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 5-Chloro-4-nitro-1,3-benzothiazole are various enzymes involved in bacterial metabolic pathways. These include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

5-Chloro-4-nitro-1,3-benzothiazole interacts with these targets, inhibiting their function. This disruption in the normal functioning of these enzymes leads to a halt in the metabolic processes of the bacteria, thereby inhibiting their growth and proliferation .

Biochemical Pathways

The affected pathways primarily involve the synthesis of essential components for bacterial survival. For instance, the inhibition of dihydroorotase disrupts pyrimidine biosynthesis, while the inhibition of DNA gyrase prevents DNA replication. Similarly, the inhibition of MurB disrupts the synthesis of peptidoglycan, a major component of the bacterial cell wall .

Pharmacokinetics

Given its molecular weight of 21463 , it is likely to have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.

Result of Action

The molecular and cellular effects of 5-Chloro-4-nitro-1,3-benzothiazole’s action result in the inhibition of bacterial growth and proliferation. By disrupting essential metabolic pathways, the compound effectively halts the survival and reproduction of the bacteria .

properties

IUPAC Name |

5-chloro-4-nitro-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O2S/c8-4-1-2-5-6(9-3-13-5)7(4)10(11)12/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWDUKKVPUULOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1SC=N2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide](/img/structure/B2608151.png)

![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2608157.png)

![2-[[1-[(3,5-Difluorophenyl)methylsulfonyl]piperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2608159.png)